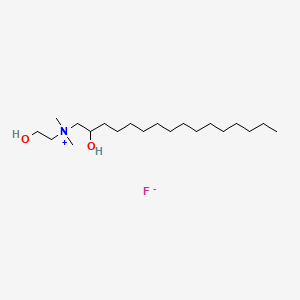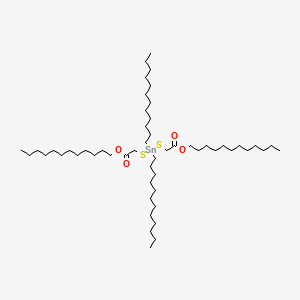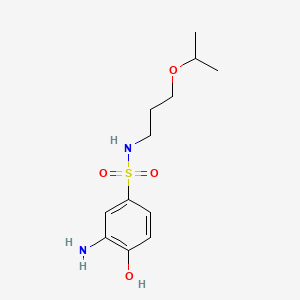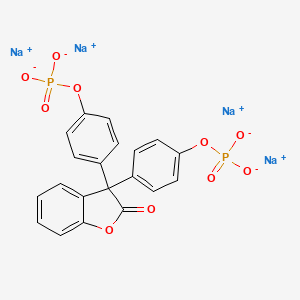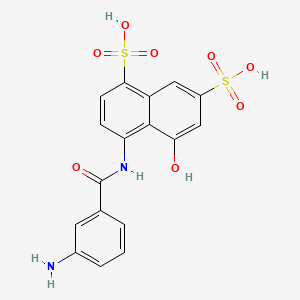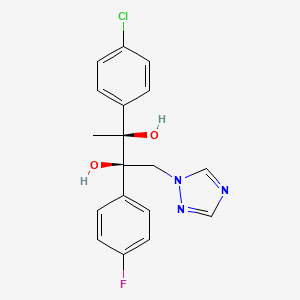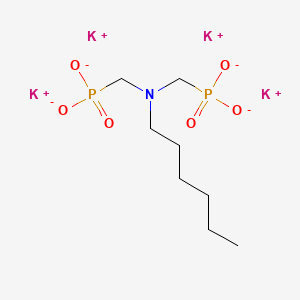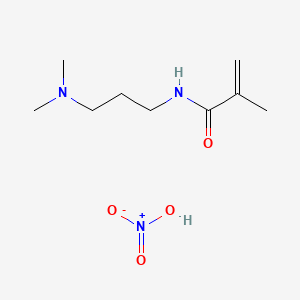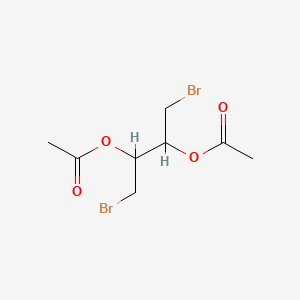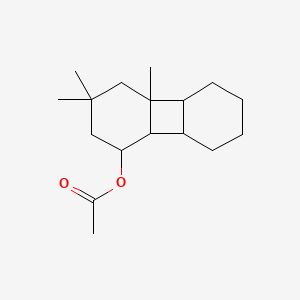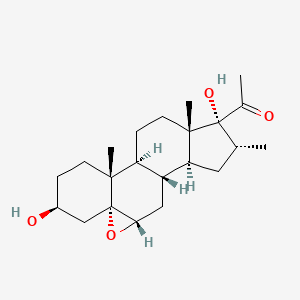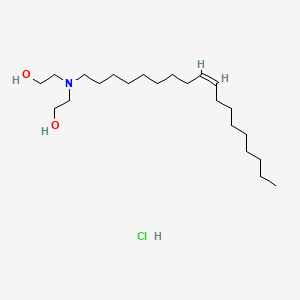
9(10H)-Acridinone, 1-amino-10-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 1-amino-10-ethyl- is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the tenth position of the acridinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- typically involves the condensation of an aminoketone compound with a pyranoindolizine compound. This reaction is followed by a ring-closing reaction to form the desired acridinone structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and ring-closing reactions.
Industrial Production Methods
Industrial production of 9(10H)-Acridinone, 1-amino-10-ethyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinone, 1-amino-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and ethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridinone derivatives depending on the reagents used.
Scientific Research Applications
9(10H)-Acridinone, 1-amino-10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-ethyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridinone family.
9(10H)-Acridinone: Lacks the amino and ethyl groups present in 9(10H)-Acridinone, 1-amino-10-ethyl-.
1-Aminoacridine: Contains an amino group but lacks the ethyl group.
Uniqueness
9(10H)-Acridinone, 1-amino-10-ethyl- is unique due to the presence of both the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
148902-87-8 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-amino-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |
InChI Key |
IBSBTXSFORYKST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


